

An In-depth Technical Guide to 1-Bromoundecane-11,11,11-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromoundecane-d3

Cat. No.: B12403219

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromoundecane-11,11,11-d3, a deuterated analog of 1-bromoundecane. This document details its structure, physicochemical properties, proposed synthesis, and potential applications in research and development, with a focus on its utility as a stable isotope-labeled compound.

Core Compound Structure and Properties

1-Bromoundecane-11,11,11-d3 is a saturated alkyl halide in which the three terminal hydrogen atoms of the undecyl chain have been replaced with deuterium atoms. This isotopic substitution is key to its applications in mechanistic studies and as an internal standard in analytical chemistry.

Structure:

Chemical Formula: C₁₁H₂₀D₃Br

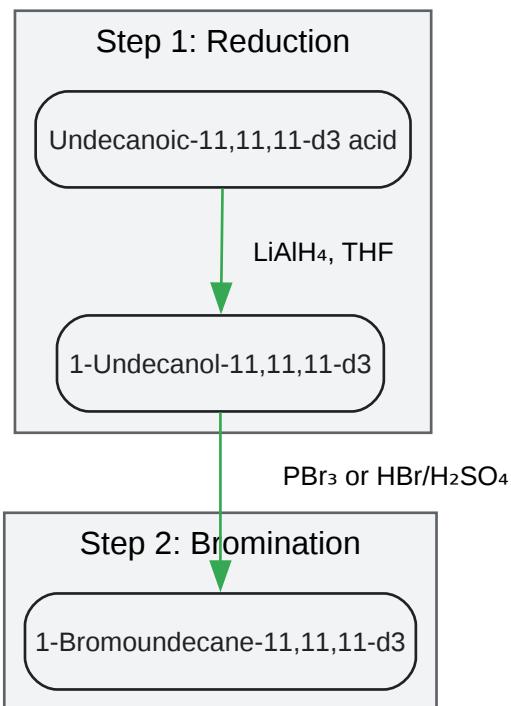
CAS Number: 1219805-63-6[1][2][3][4]

IUPAC Name: 1-Bromo-11,11,11-trideuterioundecane

Physicochemical Data

Quantitative data for 1-Bromoundecane-11,11,11-d3 is not readily available in the literature. However, the properties of its non-deuterated analog, 1-bromoundecane, provide a close approximation. The primary difference will be a slight increase in molecular weight due to the presence of deuterium.

Property	1-Bromoundecane (non-deuterated)	1-Bromoundecane- 11,11,11-d3 (Predicted)	Reference
Molecular Weight	235.20 g/mol	238.22 g/mol	[2]
Molecular Formula	C ₁₁ H ₂₃ Br	C ₁₁ H ₂₀ D ₃ Br	
Boiling Point	137-138 °C at 18 mmHg	Similar to non- deuterated analog	
Melting Point	-9 °C	Similar to non- deuterated analog	
Density	1.054 g/mL at 25 °C	Slightly higher than non-deuterated analog	
Refractive Index	n _{20/D} 1.457	Similar to non- deuterated analog	


Synthesis of 1-Bromoundecane-11,11,11-d3

A specific, published experimental protocol for the synthesis of 1-Bromoundecane-11,11,11-d3 is not readily available. However, a plausible synthetic route can be devised starting from the commercially available precursor, undecanoic-11,11,11-d3 acid. The synthesis would likely proceed via a two-step process: reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from undecanoic-11,11,11-d3 acid to 1-bromoundecane-11,11,11-d3.

Proposed Synthesis of 1-Bromoundecane-11,11,11-d3

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of 1-Bromoundecane-11,11,11-d3.

Representative Experimental Protocol

Step 1: Reduction of Undecanoic-11,11,11-d3 acid to 1-Undecanol-11,11,11-d3

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C in an ice bath.
- A solution of undecanoic-11,11,11-d3 acid in anhydrous THF is added dropwise to the LiAlH₄ suspension with continuous stirring.

- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
- The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.
- The resulting granular precipitate is filtered off, and the filter cake is washed with THF.
- The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-undecanol-11,11,11-d3.
- The crude product can be purified by distillation or column chromatography.

Step 2: Bromination of 1-Undecanol-11,11,11-d3 to 1-Bromoundecane-11,11,11-d3

Method A: Using Phosphorus Tribromide (PBr₃)

- The purified 1-undecanol-11,11,11-d3 is placed in a round-bottom flask under an inert atmosphere and cooled in an ice bath.
- Phosphorus tribromide is added dropwise with stirring.
- After the addition, the mixture is stirred at room temperature for several hours, followed by gentle heating to complete the reaction.
- The reaction mixture is then poured onto ice-water and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed by rotary evaporation, and the resulting crude 1-bromoundecane-11,11,11-d3 is purified by vacuum distillation.

Method B: Using Hydrobromic and Sulfuric Acid

- A mixture of sodium bromide (NaBr) and 1-undecanol-11,11,11-d3 is prepared in water.

- Concentrated sulfuric acid is added slowly with stirring and cooling.
- The mixture is heated under reflux for several hours.
- After cooling, the organic layer is separated, washed with water, concentrated sulfuric acid (to remove any unreacted alcohol), water, sodium bicarbonate solution, and finally brine.
- The crude product is dried over anhydrous calcium chloride and purified by distillation.

Spectroscopic Characterization

Detailed spectroscopic data for 1-Bromoundecane-11,11,11-d₃ is not currently available in public databases. The following tables provide the known spectral data for the non-deuterated analog, 1-bromoundecane, and describe the expected differences in the spectra of the deuterated compound.

¹H NMR Spectroscopy

¹H NMR Data for 1-Bromoundecane (in CDCl₃):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.41	Triplet	2H	-CH ₂ -Br
1.85	Quintet	2H	-CH ₂ -CH ₂ -Br
1.42	Multiplet	2H	-CH ₂ -CH ₂ -CH ₂ -Br
1.26	Multiplet	14H	-(CH ₂) ₇ -
0.88	Triplet	3H	-CH ₃

Expected ¹H NMR Spectrum of 1-Bromoundecane-11,11,11-d₃:

The most significant change in the ¹H NMR spectrum will be the disappearance of the triplet at approximately 0.88 ppm, which corresponds to the terminal methyl group. The integration of the multiplet around 1.26 ppm will also be reduced, as the protons on the adjacent methylene group will no longer be split by the terminal methyl protons.

¹³C NMR Spectroscopy

¹³C NMR Data for 1-Bromoundecane (in CDCl₃):

Chemical Shift (ppm)	Assignment
33.9	-CH ₂ -Br
32.8	-CH ₂ -CH ₂ -Br
31.9	C-3
29.5	C-4 to C-8
28.7	C-9
28.1	C-2
22.7	C-10
14.1	-CH ₃

Expected ¹³C NMR Spectrum of 1-Bromoundecane-11,11,11-d₃:

The signal at approximately 14.1 ppm, corresponding to the terminal methyl carbon, will be significantly attenuated or appear as a multiplet with a much lower intensity due to the C-D coupling. The chemical shift of the C-10 carbon may also be slightly affected by the isotopic substitution on the adjacent carbon.

Mass Spectrometry

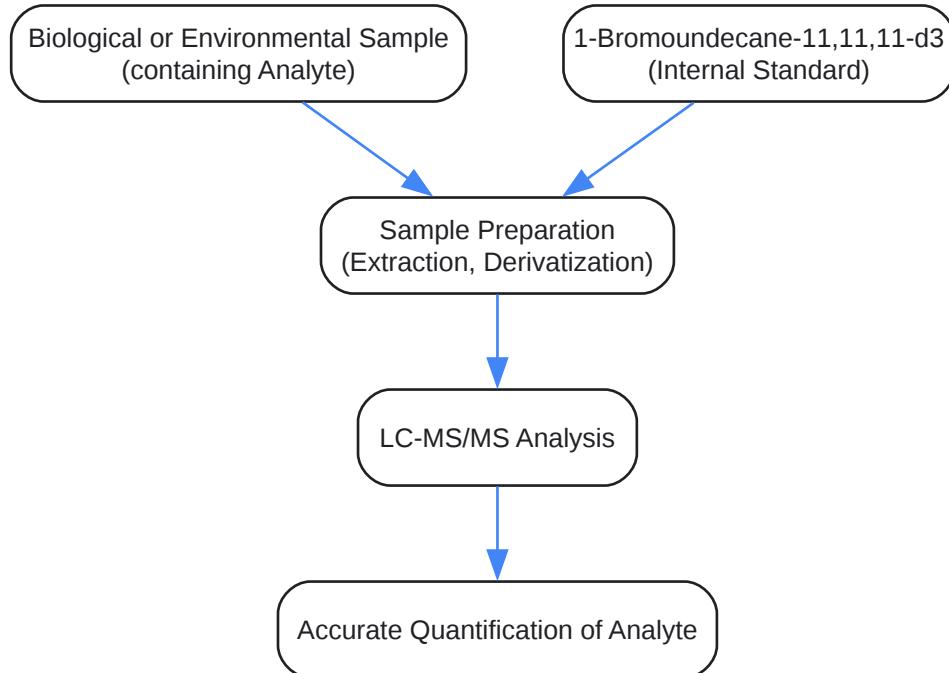
Mass Spectrum of 1-Bromoundecane:

The mass spectrum of 1-bromoundecane shows a characteristic isotopic pattern for the molecular ion due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. The molecular ion peaks would be observed at m/z 234 and 236.

Expected Mass Spectrum of 1-Bromoundecane-11,11,11-d₃:

The molecular ion peaks for the deuterated compound will be shifted by +3 mass units. Therefore, the molecular ion would be expected to appear as a pair of peaks at m/z 237 and

239. The fragmentation pattern would also be altered, with fragments containing the terminal carbon showing a corresponding mass shift.


Applications in Research and Drug Development

Deuterated compounds like 1-Bromoundecane-11,11,11-d₃ are valuable tools in various scientific disciplines. While specific applications for this particular molecule are not widely documented, its structure lends itself to several key research areas.

Use as an Internal Standard

In quantitative analysis using mass spectrometry (e.g., LC-MS or GC-MS), deuterated compounds are ideal internal standards. They co-elute with the non-deuterated analyte and exhibit similar ionization efficiency, but are distinguishable by their mass. This allows for accurate correction for variations in sample preparation and instrument response.

Use as an Internal Standard in Mass Spectrometry

[Click to download full resolution via product page](#)

Caption: Workflow for using a deuterated internal standard.

Mechanistic and Metabolic Studies

The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This difference can lead to a kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are slower than those involving a C-H bond. By using 1-Bromoundecane-11,11,11-d3 as a substrate in metabolic or chemical reaction studies, researchers can determine if the cleavage of a C-H bond at the terminal position is a rate-determining step. This is particularly useful in drug metabolism studies to understand how a long alkyl chain is metabolized.

Synthesis of Labeled Probes

1-Bromoundecane-11,11,11-d3 can serve as a building block for the synthesis of more complex deuterated molecules. The bromo group can be readily displaced by a variety of nucleophiles, allowing for the introduction of the deuterated undecyl chain into larger structures, such as enzyme inhibitors, receptor ligands, or molecular probes for biophysical studies.

Safety and Handling

1-Bromoundecane-11,11,11-d3 should be handled with the same precautions as its non-deuterated analog. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Bromoundecane-11,11,11-d3 is a valuable, though not extensively characterized, stable isotope-labeled compound. Its utility primarily lies in its potential as an internal standard for mass spectrometry-based quantification and as a tool for investigating reaction mechanisms and metabolic pathways involving long-chain alkyl compounds. The proposed synthetic route from commercially available deuterated undecanoic acid provides a feasible pathway for its preparation in a research setting. Further studies to fully characterize its spectroscopic

properties and explore its applications in drug development and other scientific fields are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromoundecane(693-67-4) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Bromodecane(112-29-8) 13C NMR [m.chemicalbook.com]
- 3. 1-Bromoundecane | C11H23Br | CID 12744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromoundecane-11,11,11-d3]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12403219#1-bromoundecane-11-11-11-d3-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com